molecular formula C12H11F2NOS B2815445 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone CAS No. 2034455-31-5

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone

Cat. No.: B2815445
CAS No.: 2034455-31-5
M. Wt: 255.28
InChI Key: WCKYVEJZGQCTSS-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[221]heptan-5-yl(3,4-difluorophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable thia-azabicyclo precursor with a difluorophenylmethanone derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process and ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NOS/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYVEJZGQCTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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